3-氰基吡啶-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

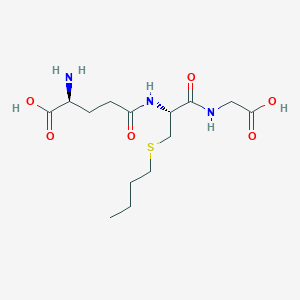

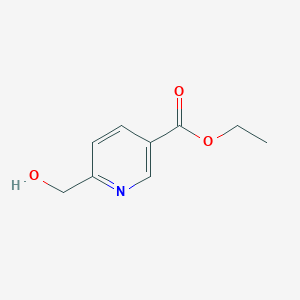

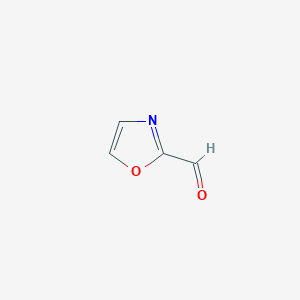

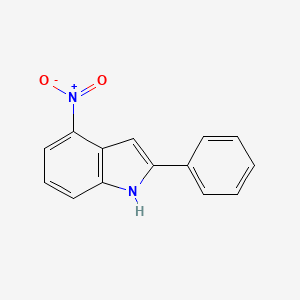

Ethyl 3-cyanopyridine-2-carboxylate, also known as Ethyl 3-cyanopicolinate, is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .

Synthesis Analysis

The synthesis of Ethyl 3-cyanopyridine-2-carboxylate and its derivatives has been a subject of research. For instance, a study reported the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives by reacting sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides .Molecular Structure Analysis

The molecular structure of Ethyl 3-cyanopyridine-2-carboxylate consists of a pyridine ring with a cyano group at the 3-position and a carboxylate group at the 2-position .Chemical Reactions Analysis

Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The use of cyanoacetohydrazides in the synthesis of heterocyclic compounds such as thiadiazole, oxadiazole, and fused heterocycles has been reviewed .科学研究应用

Pharmacology: Antiproliferative Activity

Ethyl 3-cyanopicolinate has been studied for its potential antiproliferative activity, particularly against cancer cell lines. Research indicates that derivatives of this compound exhibit promising antitumor activity against liver carcinoma cell lines (HEPG2), suggesting its utility in developing anticancer drugs .

Material Science: Synthesis of Advanced Materials

In material science, Ethyl 3-cyanopicolinate serves as a precursor for synthesizing various advanced materials. Its properties facilitate the creation of compounds with specific characteristics required for developing new materials with potential applications in electronics, coatings, and other industrial sectors .

Chemical Synthesis: Coumarin Derivatives

This compound plays a crucial role in chemical synthesis, particularly in the formation of coumarin derivatives. It is involved in cyclization mechanisms that lead to the efficient synthesis of coumarin-3-carboxylate ester, a substance with significant applications in pharmaceuticals and agrochemicals .

Biochemistry: Enzymatic Resolution

Ethyl 3-cyanopicolinate is used in biochemistry for the enzymatic resolution of racemic mixtures. This process is vital for producing optically pure compounds, which are essential in the synthesis of various bioactive molecules and pharmaceutical intermediates .

Industrial Uses: Intermediate for Synthesis

Industrially, Ethyl 3-cyanopicolinate is valued as an intermediate in the synthesis of a wide range of compounds. Its reactivity and stability under different conditions make it a versatile building block for creating complex molecules used in different industrial applications .

Environmental Applications: Potential in Biosensing

While direct references to environmental applications of Ethyl 3-cyanopicolinate are limited, related compounds and derivatives are being explored for their potential in biosensing environmental pollutants. This suggests that Ethyl 3-cyanopicolinate could be modified or used as a starting point for developing sensors to detect environmental contaminants .

作用机制

While the specific mechanism of action for Ethyl 3-cyanopyridine-2-carboxylate is not explicitly mentioned in the search results, it’s worth noting that pyridine derivatives have been found to possess various pharmacological activities . They have been investigated for their topoisomerase inhibitory action and cytotoxicity against several human cancer cell lines .

安全和危害

属性

IUPAC Name |

ethyl 3-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGOGRHKQNKOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541863 |

Source

|

| Record name | Ethyl 3-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyanopyridine-2-carboxylate | |

CAS RN |

97316-55-7 |

Source

|

| Record name | Ethyl 3-cyano-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97316-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)